Cas no 338994-68-6 (4-(2-Formylphenoxy)methylbenzoic acid)
4-(2-Formylphenoxy)methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-((2-forMylphenoxy)Methyl)benzoic acid
- 4-[(2-Formylphenoxy)methyl]benzoic acid
- Cambridge id 6489295
- Oprea1_179506
- Oprea1_731178
- SP687
- 3270AH
- STK198756
- 4-(2-formylphenoxymethyl)benzoic acid
- R5907
- ST45004338
- benzoic acid, 4-[(2-formylphenoxy)methyl]-
- Z54578829
- 4-(2-Formylphenoxy)methylbenzoic acid
-
- MDL: MFCD02604798
- Inchi: 1S/C15H12O4/c16-9-13-3-1-2-4-14(13)19-10-11-5-7-12(8-6-11)15(17)18/h1-9H,10H2,(H,17,18)
- InChI Key: HAMHSPLHZAFUHD-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1C=O)CC1C=CC(C(=O)O)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 307
- Topological Polar Surface Area: 63.6
4-(2-Formylphenoxy)methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F254790-500mg |
4-[(2-Formylphenoxy)methyl]benzoic acid |
338994-68-6 | 500mg |
$ 235.00 | 2022-06-05 | ||
| TRC | F254790-1000mg |
4-[(2-Formylphenoxy)methyl]benzoic acid |
338994-68-6 | 1g |
$ 390.00 | 2022-06-05 | ||
| TRC | F254790-2000mg |
4-[(2-Formylphenoxy)methyl]benzoic acid |
338994-68-6 | 2g |
$ 615.00 | 2022-06-05 | ||
| ChemScence | CS-M0632-1g |
4-((2-formylphenoxy)methyl)benzoic acid |
338994-68-6 | 99.83% | 1g |
$85.0 | 2022-04-27 | |
| ChemScence | CS-M0632-5g |
4-((2-formylphenoxy)methyl)benzoic acid |
338994-68-6 | 99.83% | 5g |
$339.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F85520-250mg |
4-((2-Formylphenoxy)methyl)benzoic acid |
338994-68-6 | 96% | 250mg |
¥59.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F85520-1g |
4-((2-Formylphenoxy)methyl)benzoic acid |
338994-68-6 | 96% | 1g |
¥164.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F85520-5g |
4-((2-Formylphenoxy)methyl)benzoic acid |
338994-68-6 | 96% | 5g |
¥801.0 | 2023-09-07 | |
| Chemenu | CM313176-10g |
4-((2-Formylphenoxy)methyl)benzoic acid |
338994-68-6 | 95% | 10g |
$445 | 2022-06-11 | |
| abcr | AB414766-500 mg |
4-[(2-Formylphenoxy)methyl]benzoic acid |
338994-68-6 | 500MG |
€165.80 | 2023-01-21 |
4-(2-Formylphenoxy)methylbenzoic acid Suppliers
4-(2-Formylphenoxy)methylbenzoic acid Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 4-(2-Formylphenoxy)methylbenzoic acid
Recent Advances in the Study of 4-(2-Formylphenoxy)methylbenzoic Acid (CAS: 338994-68-6) in Chemical Biology and Pharmaceutical Research
4-(2-Formylphenoxy)methylbenzoic acid (CAS: 338994-68-6) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored as a key intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drug discovery.
A study published in the Journal of Medicinal Chemistry (2023) investigated the use of 4-(2-Formylphenoxy)methylbenzoic acid as a building block for the synthesis of small-molecule inhibitors targeting specific protein-protein interactions (PPIs). The researchers demonstrated that derivatives of this compound exhibited high binding affinity to the target proteins, leading to the disruption of pathological PPIs involved in cancer progression. The study employed a combination of molecular docking simulations and in vitro assays to validate the inhibitory effects of these derivatives.
In another recent development, a research team from the University of Cambridge reported the application of 4-(2-Formylphenoxy)methylbenzoic acid in the design of prodrugs for targeted drug delivery. Their findings, published in ACS Chemical Biology (2024), revealed that the compound's aldehyde functionality could be exploited for site-specific conjugation with drug molecules, enabling controlled release in response to specific biochemical stimuli. This approach holds promise for improving the therapeutic index of existing drugs while minimizing off-target effects.
Further investigations into the mechanistic aspects of 4-(2-Formylphenoxy)methylbenzoic acid have uncovered its potential as a modulator of cellular signaling pathways. A 2024 study in Nature Chemical Biology demonstrated that the compound and its analogs could selectively inhibit certain kinases involved in inflammatory responses. The researchers utilized high-throughput screening and structural biology techniques to elucidate the binding modes of these compounds, providing valuable insights for the rational design of next-generation anti-inflammatory agents.
The synthetic accessibility of 4-(2-Formylphenoxy)methylbenzoic acid has also been a subject of recent optimization efforts. A paper in Organic Process Research & Development (2023) described an improved synthetic route that significantly enhanced the yield and purity of the compound while reducing environmental impact. This advancement is particularly relevant for scaling up production to meet the growing demand in pharmaceutical research and development.
Looking ahead, the versatility of 4-(2-Formylphenoxy)methylbenzoic acid continues to inspire new research directions. Current investigations are exploring its potential in the development of covalent inhibitors, fluorescent probes for bioimaging, and as a scaffold for fragment-based drug discovery. The compound's unique chemical properties, combined with its demonstrated biological activities, position it as a valuable tool in the ongoing quest for innovative therapeutic solutions.
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